The compound is sourced from various chemical suppliers and databases, such as PubChem and ChemBK. It falls into the category of substituted phenyl ethylamines, which are often studied for their biological activities and potential pharmaceutical applications.
The synthesis of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine can be approached through several synthetic routes:
These methods yield a high purity product suitable for further analysis and application.
The molecular structure of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine features a phenyl ring substituted with a trifluoroethoxy group at one position and an ethylamine group at another.
The compound can participate in various chemical reactions:
The mechanism of action for 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine involves its interaction with biological receptors or enzymes:
Research indicates that similar compounds often show activity in modulating neurotransmitter levels or inhibiting specific enzymatic reactions.
Handling should follow standard safety protocols due to potential irritant properties associated with amines.
The applications of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine are diverse:
The incorporation of the 2,2,2-trifluoroethoxy group (–OCH₂CF₃) at the para-position of the phenyl ring exemplifies strategic classical bioisosteric replacement. This moiety functions as a halogenated bioisostere of ethoxy (–OCH₂CH₃) and phenoxy (–OC₆H₅) groups, leveraging steric and electronic mimicry while introducing targeted modifications. According to Burger’s definition, bioisosteres maintain similar molecular shapes, volumes, and electron distributions but differ in key physicochemical properties [9]. The trifluoroethoxy group preserves the ether oxygen’s hydrogen-bond-accepting capability critical for target engagement but replaces terminal hydrogens with fluorines. This substitution enhances lipophilicity (π = +0.90 for –OCH₂CF₃ vs. +0.29 for –OCH₂CH₃) and introduces strong electron-withdrawing effects without significant steric perturbation (molar volume: ~72 ų vs. 69 ų for ethoxy) [3] [9]. In receptor environments sensitive to aryl oxidation, the C–F bonds confer metabolic stability by resisting cytochrome P450-mediated dealkylation, a common limitation of simple alkoxy groups .
Table 1: Bioisosteric Equivalence Profiles for Phenethylamine Substituents
Substituent | Hansch π (Lipophilicity) | Hammett σ (Electron Withdrawal) | Molar Volume (ų) |
---|---|---|---|
–OCH₃ | +0.02 | -0.27 | 55 |
–OCH₂CH₃ | +0.29 | -0.24 | 69 |
–OCH₂CF₃ | +0.90 | +0.42 | 72 |
–OC₆H₅ | +1.48 | -0.03 | 95 |
The trifluoroethoxy group exerts profound electronic effects on the phenethylamine scaffold, primarily modulating the basicity of the terminal amine. As a strong σ-acceptor, the –CF₃ group withdraws electrons through inductive effects (-I), reducing electron density at the para-position of the phenyl ring. This polarization propagates through the conjugated system to the ethylamine side chain, destabilizing the protonated ammonium form (R–NH₃⁺). Consequently, the pKₐₕ of the amine decreases significantly compared to unsubstituted or alkoxy-substituted analogs. Experimental data for analogous compounds indicates a pKₐ shift of ~1.5–2.0 units lower than para-methoxyphenethylamine (pKₐₕ ~9.5) [3]. This reduction aligns with trends observed for para-electron-withdrawing groups (EWGs), where Hammett σₚ values correlate with amine pKₐ depression (σₚ = +0.42 for –OCH₂CF₃). Critically, attenuated basicity influences receptor binding: lower protonation at physiological pH increases the fraction of neutral species, enhancing blood-brain barrier permeability. However, it may weaken ionic interactions with aspartate residues in aminergic GPCR binding pockets [7].
Table 2: Basicity Modulation in Substituted Phenethylamines
Compound | Substituent (4-position) | Predicted pKₐₕ | Electronic Effect |
---|---|---|---|
Phenethylamine | H | 10.6 | Reference |
4-Methoxyphenethylamine | OCH₃ | 9.5 | Electron-donating |
4-Trifluoromethylphenethylamine | CF₃ | 8.3 | Strong -I |
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine | OCH₂CF₃ | 8.5–8.8* | Moderate -I |
*Estimated from analogous β-PEA derivatives [3].
The conformational landscape of 2-[4-(2,2,2-trifluoroethoxy)phenyl]ethylamine is governed by rotational flexibility about three bonds: 1) the C(aryl)–O ether bond, 2) the O–CH₂ bond, and 3) the ethylene –CH₂–CH₂–NH₂ linker. Density functional theory (DFT) studies of similar compounds reveal that the anti-periplanar conformation (Cₐᵣᵧ–O–CH₂–CF₃ dihedral ~180°) is energetically favored, minimizing steric clashes between the aryl ring and CF₃ group. The trifluoroethoxy group adopts a linear orientation, projecting away from the phenethylamine core, with a van der Waals volume of ~25 ų – comparable to isopropyl but smaller than tert-butyl [3] [5]. This orientation avoids gauche interactions with ortho-hydrogens. Crucially, the ethylamine chain prefers an extended conformation to reduce steric pressure from the bulky substituent. Rotational energy barriers for the –CH₂–CH₂–NH₂ bond are elevated by ~1–2 kcal/mol compared to unsubstituted phenethylamine due to minor crowding near the para-position. This constraint may enhance receptor selectivity by restricting accessible pharmacophore geometries, as observed in CoMFA models where bulky para-substituents improve discrimination between TAAR1 and serotonin receptors [3] .
Pharmacophore mapping positions 2-[4-(2,2,2-trifluoroethoxy)phenyl]ethylamine within a spectrum spanning endogenous neurotransmitters and synthetic agonists. Core elements include:
Compared to dopamine or norepinephrine, the compound lacks catechol hydroxyls, eliminating hydrogen-bond donation capacity. However, the trifluoroethoxy oxygen serves as a hydrogen-bond acceptor, potentially mimicking tyrosine’s meta-oxygen in adrenergic receptors. In CoMFA steric maps, the –CF₃ group occupies a high-activity region where bulk enhances TAAR1 binding (EC₅₀: 65 nM for ortho-F vs. 740 nM for para-F β-PEA) [3]. This aligns with SAR showing that para-substituted derivatives with steric bulk > methyl (e.g., ethyl, n-propyl) exhibit 10–30-fold higher potency than unsubstituted phenethylamine at hTAAR1 [3] .
Table 3: Pharmacophore Feature Comparison with Endogenous Phenethylamines
Feature | Dopamine | Norepinephrine | 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine |
---|---|---|---|
Aromatic System | Catechol | Catechol | para-Trifluoroethoxybenzene |
H-Bond Donors | 2 (OH) | 3 (OH, NH₂⁺) | 1 (NH₂⁺) |
H-Bond Acceptors | 2 (O⁻) | 3 (O⁻, OH, NH₂) | 3 (O, F, NH₂) |
Distance (Aromatic to N, Å) | 5.4 | 5.4 | 5.8 |
Amine pKₐₕ | 10.6 | 9.7 | 8.6 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3